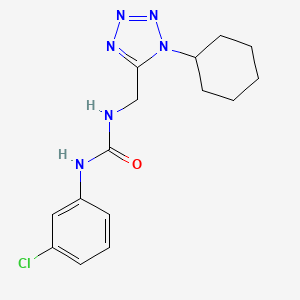
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H19ClN6O and its molecular weight is 334.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a chlorophenyl group and a cyclohexyl-substituted tetrazole moiety, position it as a promising candidate in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound's structure is characterized by:
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Cyclohexyl Substituent : Provides steric bulk, which may influence binding affinity.
- Tetrazole Ring : Known for stability and diverse pharmacological effects.
The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects. The tetrazole moiety is particularly noted for its ability to form hydrogen bonds, which may enhance binding to target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) cells, with IC50 values comparable to established chemotherapeutics like Sorafenib and Doxorubicin .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 4.22 | High |
| A549 | 6.38 | Moderate |
| MOLT-3 | 5.33 | Moderate |
| HL-60 | 3.46 | High |
Mechanism of Cytotoxicity
The mechanism underlying its anticancer activity includes:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways, evidenced by upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2 .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | Benzyl group instead of chlorophenyl | Lacks chlorine substitution |
| 1-cyclohexyl-1H-tetrazole | Does not contain urea moiety | Focuses solely on tetrazole functionality |
| 1-benzyl-3-(2-fluorophenyl)urea | Contains fluorophenyl instead of chlorophenyl | Different halogen substitution impacts reactivity |
The unique combination of the chlorophenyl group, cyclohexane structure, and tetrazole ring contributes to distinctive chemical and biological properties that may not be present in similar compounds.
Case Studies
In various case studies, the compound has been evaluated for its efficacy against specific cancer types:
- Hepatocellular Carcinoma (HepG2) : Demonstrated significant cytotoxicity with potential for further development as an anticancer agent.
- Lung Carcinoma (A549) : Showed moderate inhibitory effects, suggesting versatility across different cancer types.
- Leukemia (MOLT-3 and HL-60) : Effective against these cell lines, indicating broad-spectrum anticancer activity.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRPENKDCNZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














